molecular formula C8H5BrF2O2 B1409130 4-Bromo-2-(difluoromethoxy)benzaldehyde CAS No. 1848208-18-3

4-Bromo-2-(difluoromethoxy)benzaldehyde

Cat. No.: B1409130
CAS No.: 1848208-18-3
M. Wt: 251.02 g/mol
InChI Key: ALNGBCQWYZWDCB-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O2. It is a substituted benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a difluoromethoxy group at the second position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(difluoromethoxy)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-bromo-2-hydroxybenzaldehyde with difluoromethyl ether under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-substituted-2-(difluoromethoxy)benzaldehydes.

    Oxidation: 4-Bromo-2-(difluoromethoxy)benzoic acid.

    Reduction: 4-Bromo-2-(difluoromethoxy)benzyl alcohol.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)benzaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)benzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. The bromine atom and difluoromethoxy group influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a difluoromethoxy group.

    4-Bromo-2,6-difluorobenzaldehyde: Contains additional fluorine atoms on the benzene ring.

    4-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness

4-Bromo-2-(difluoromethoxy)benzaldehyde is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties and reactivity. The difluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing effects, making it valuable in specific synthetic applications .

Biological Activity

4-Bromo-2-(difluoromethoxy)benzaldehyde is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its structural characteristics, biological implications, and relevant case studies.

Structural Characteristics

  • Molecular Formula : C8_8H5_5BrF2_2O2_2
  • SMILES : C1=CC(=C(C=C1Br)OC(F)F)C=O
  • InChI : InChI=1S/C8H5BrF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H

The compound features a bromine atom and a difluoromethoxy group, which are significant for its reactivity and biological interactions.

Antitumor Properties

Research has indicated that this compound may act as an inhibitor of the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. The blockade of this pathway has been shown to enhance T cell activation and improve immune responses against tumors. In preclinical models, compounds that inhibit PD-L1 have demonstrated promising results in restoring immune function and controlling tumor growth .

Modulation of Prostaglandin Receptors

The compound has also been studied for its effects on prostaglandin receptors, specifically EP2 and EP4. These receptors are involved in various physiological processes, including inflammation and immune response modulation. The ability to modulate these receptors suggests potential therapeutic applications in inflammatory diseases and cancer treatment .

Study on PD-L1 Inhibition

In a study focusing on the effects of PD-L1 inhibitors, this compound was included in a series of compounds tested for their ability to enhance T cell responses in tumor-bearing mice. Results showed that treatment with this compound led to significant tumor regression compared to controls, highlighting its potential as an immunotherapeutic agent .

Prostaglandin Receptor Modulation

A separate investigation assessed the impact of various difluoromethoxy-substituted benzaldehydes on prostaglandin receptor activity. The study found that this compound effectively modulated EP2 and EP4 receptor activity, leading to alterations in cytokine production and immune cell function. This suggests its role in therapeutic strategies targeting inflammatory pathways .

Data Table: Biological Activity Overview

Biological Activity Mechanism Research Findings
PD-L1 InhibitionEnhances T cell activationSignificant tumor regression in preclinical models
Prostaglandin Receptor ModulationAlters cytokine productionModulates EP2/EP4 activity, impacting immune responses

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNGBCQWYZWDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848208-18-3
Record name 4-bromo-2-(difluoromethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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